molecular formula C23H34N2O3 B6085329 1-cycloheptyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide

1-cycloheptyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide

货号 B6085329
分子量: 386.5 g/mol
InChI 键: OYDOXUJRPRXIDY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-cycloheptyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of piperidinecarboxamides. CPP-115 is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). Inhibition of GABA-AT leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission. CPP-115 has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders.

作用机制

1-cycloheptyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide is a potent inhibitor of GABA-AT, which is responsible for the degradation of GABA. Inhibition of GABA-AT leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission. The enhanced GABAergic neurotransmission is thought to be responsible for the therapeutic effects of this compound in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the CNS, resulting in enhanced GABAergic neurotransmission. The enhanced GABAergic neurotransmission is thought to be responsible for the therapeutic effects of this compound in various neurological and psychiatric disorders. This compound has also been shown to have anticonvulsant, anxiolytic, antidepressant, and anti-addictive effects in animal models.

实验室实验的优点和局限性

One of the major advantages of 1-cycloheptyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide is its potent and selective inhibition of GABA-AT, which leads to enhanced GABAergic neurotransmission. This compound has been shown to be effective in various animal models of neurological and psychiatric disorders. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the research on 1-cycloheptyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide. One potential application is the development of this compound as a therapeutic agent for epilepsy. This compound has been shown to have anticonvulsant effects in animal models of epilepsy, and there is potential for its use in the treatment of refractory epilepsy. Another potential application is the development of this compound as a therapeutic agent for addiction. This compound has been shown to have anti-addictive effects in animal models of addiction, and there is potential for its use in the treatment of drug addiction. Additionally, there is potential for the development of more potent and selective GABA-AT inhibitors based on the structure of this compound.

合成方法

1-cycloheptyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-(2-methoxyphenyl)propylamine with cycloheptanone to form the corresponding imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine, which is further reacted with 3,6-dioxoheptyl chloride to form the final product, this compound.

科学研究应用

1-cycloheptyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to enhance GABAergic neurotransmission, which is implicated in the pathophysiology of several disorders, including epilepsy, anxiety, depression, and addiction.

属性

IUPAC Name

1-cycloheptyl-N-[3-(2-methoxyphenyl)propyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O3/c1-28-21-13-7-6-9-18(21)10-8-16-24-23(27)19-14-15-22(26)25(17-19)20-11-4-2-3-5-12-20/h6-7,9,13,19-20H,2-5,8,10-12,14-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDOXUJRPRXIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCNC(=O)C2CCC(=O)N(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。